5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione
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Overview
Description
5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione is an organic compound characterized by a furan ring substituted with a methoxymethyl group and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione typically involves the reaction of furan derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of methoxymethyl chloride as a reagent to introduce the methoxymethyl group onto the furan ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyclohexane-1,3-dione moiety can be reduced to form cyclohexanol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexane-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)cyclohexane-1,3-dione: Lacks the methoxymethyl group, making it less soluble and potentially less bioavailable.
5-(5-Methylfuran-2-yl)cyclohexane-1,3-dione: Contains a methyl group instead of a methoxymethyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
5-(5-(Methoxymethyl)furan-2-yl)cyclohexane-1,3-dione is unique due to the presence of the methoxymethyl group, which enhances its solubility and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-[5-(methoxymethyl)furan-2-yl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c1-15-7-11-2-3-12(16-11)8-4-9(13)6-10(14)5-8/h2-3,8H,4-7H2,1H3 |
InChI Key |
ZOYLDSBAFGRIBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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